molecular formula C13H19ClN2O3 B3046717 (2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride CAS No. 1279038-54-8

(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

Cat. No. B3046717
CAS RN: 1279038-54-8
M. Wt: 286.75
InChI Key: LCLNJVMWXFRKOG-FXMYHANSSA-N
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Description

“(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride” is a chemical compound. The “(2S,4S)” notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms and the effects of these arrangements on the behavior of the molecules . The “Cbz” in the name stands for “carboxybenzyl”, which is a protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride” can be deduced from its name. The “2S,4S” notation indicates that the molecule has two chiral centers at the 2nd and 4th positions, both of which are in the S configuration . The “1-Cbz” indicates a carboxybenzyl group attached at the 1st position . The “2-Hydroxymethyl” indicates a hydroxymethyl group (-CH2OH) attached at the 2nd position, and the “4-aminopyrrolidine” indicates an amino group (-NH2) attached at the 4th position of the pyrrolidine ring .

Scientific Research Applications

Toxicity and Mutagenicity of Aminoxyl Radicals

A critical review on the toxicity of aminoxyl radicals concluded that these compounds generally possess very low toxicity and are not mutagenic. This insight could suggest a potential safety profile for related compounds in scientific research, particularly in the development of new drugs or therapeutic agents (Sosnovsky, 1992).

2,4-D Herbicide Toxicity Trends

A scientometric review on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity revealed rapid advances in toxicology and mutagenicity research. Such reviews highlight the importance of understanding environmental impacts and toxicological profiles of chemicals, which is relevant for assessing the safety and applications of synthetic compounds in research (Zuanazzi et al., 2020).

Enhancing Protoporphyrin IX Accumulation in Therapy

Research on improving clinical outcomes of photodynamic therapy (PDT) by pretreating the skin to enhance protoporphyrin IX accumulation underscores the importance of chemical manipulation in therapeutic applications. This could suggest avenues for research into how chemical compounds like “(2S,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride” might be used to improve treatment efficacy in similar biomedical applications (Gerritsen et al., 2008).

properties

IUPAC Name

benzyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLNJVMWXFRKOG-FXMYHANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1279038-54-8
Record name 1-Pyrrolidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, phenylmethyl ester, hydrochloride (1:1), (2S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279038-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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